7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one
Overview
Description
7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one: is a heterocyclic compound that features a unique spiro structure, combining a furo[3,4-b]pyridine moiety with a piperidinone ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of an organic base such as triethylamine in the presence of a palladium catalyst and ethanol under a carbon monoxide atmosphere at around 100°C has been reported .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include using more efficient catalysts, scaling up the reaction volumes, and employing continuous flow reactors to enhance throughput and consistency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-1’H,7H-spiro[furo[3,4-b]pyridine-5,4’-piperidin]-1’-yl)-1,3-dihydro-4’H-spiro[indene-2,5’-[1,3]oxazol]-4’-one: This compound shares a similar spiro structure but includes additional functional groups that may confer different pharmacological properties.
Spiro[furo[3,4-b]pyridine-5(7H),4’-piperidin]-7-one dihydrochloride: A derivative with different salt forms that can affect its solubility and bioavailability.
Uniqueness
7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one is unique due to its specific spiro structure, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
spiro[furo[3,4-b]pyridine-5,4'-piperidine]-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-9-8(2-1-5-13-9)11(15-10)3-6-12-7-4-11/h1-2,5,12H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKOVBRXZFOSOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C(=O)O2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676493 | |
Record name | 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767282-21-3 | |
Record name | 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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